![molecular formula C17H17ClN2O3S B471438 4-chloro-N-[(2,3,4-trimethoxyphenyl)methyl]-1,3-benzothiazol-2-amine CAS No. 717832-16-1](/img/structure/B471438.png)
4-chloro-N-[(2,3,4-trimethoxyphenyl)methyl]-1,3-benzothiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[(2,3,4-trimethoxyphenyl)methyl]-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C17H17ClN2O3S This compound is known for its unique structure, which includes a benzothiazole ring substituted with a chloro group and a trimethoxybenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(2,3,4-trimethoxyphenyl)methyl]-1,3-benzothiazol-2-amine typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with 2,3,4-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-N-[(2,3,4-trimethoxyphenyl)methyl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the benzothiazole ring or the chloro group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives with various functional groups replacing the chloro group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-chloro-N-[(2,3,4-trimethoxyphenyl)methyl]-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chlorophenyl)-N-(2,3,4-trimethoxybenzyl)ethanaminium
- N-(4-Chlorobenzyl)-4-{2-[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]ethyl}aniline
- N-[2-(4-chlorophenyl)ethyl]-N-(2,3,4-trimethoxybenzyl)amine
Uniqueness
4-chloro-N-[(2,3,4-trimethoxyphenyl)methyl]-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. Its combination of a chloro group and a trimethoxybenzyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
717832-16-1 |
|---|---|
Molekularformel |
C17H17ClN2O3S |
Molekulargewicht |
364.8g/mol |
IUPAC-Name |
4-chloro-N-[(2,3,4-trimethoxyphenyl)methyl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C17H17ClN2O3S/c1-21-12-8-7-10(15(22-2)16(12)23-3)9-19-17-20-14-11(18)5-4-6-13(14)24-17/h4-8H,9H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
AMPLTURJVDSGCK-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CNC2=NC3=C(S2)C=CC=C3Cl)OC)OC |
Kanonische SMILES |
COC1=C(C(=C(C=C1)CNC2=NC3=C(S2)C=CC=C3Cl)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


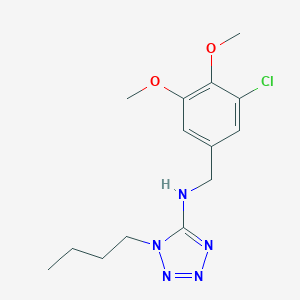
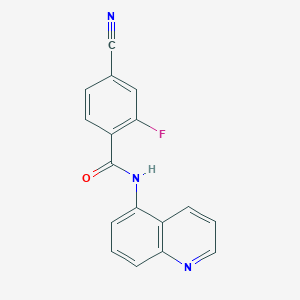
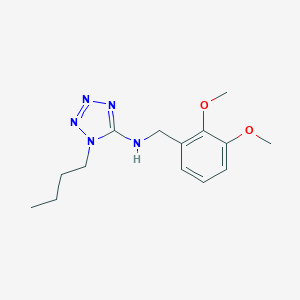
![1-butyl-N-[4-(pyrrolidin-1-yl)benzyl]-1H-tetrazol-5-amine](/img/structure/B471386.png)
![4-{[(2-Ethoxybenzyl)amino]methyl}benzoic acid](/img/structure/B471393.png)
![N-[(2-ethoxynaphthalen-1-yl)methyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B471399.png)
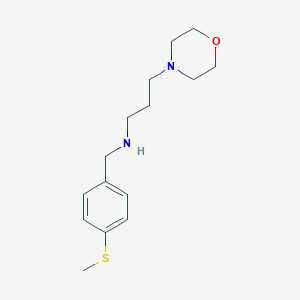
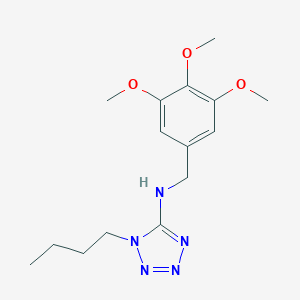
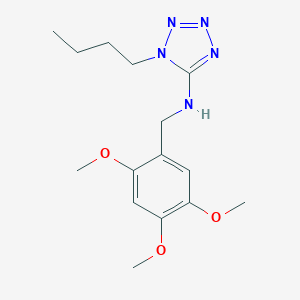
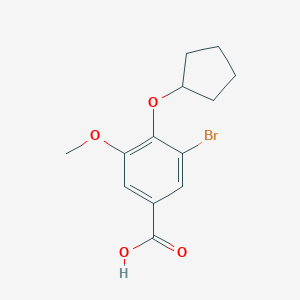
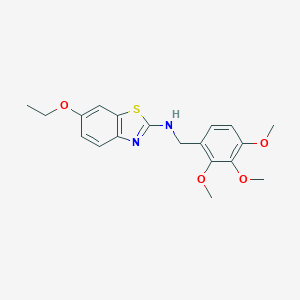
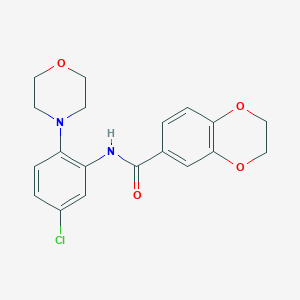
![2-ethylsulfanyl-3-(2-methylprop-2-enyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B471440.png)
![3,6-diamino-5-cyano-N-phenyl-4-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B471442.png)
